2-Iodo-6-(trifluoromethyl)pyrazine is a halogenated pyrazine compound characterized by the presence of an iodine atom and a trifluoromethyl group at the 2nd and 6th positions, respectively. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique electronic properties and potential biological activities.
2-Iodo-6-(trifluoromethyl)pyrazine belongs to the class of organic compounds known as pyrazines, which are aromatic heterocycles containing two nitrogen atoms. It is classified as a halogenated aromatic compound due to the presence of iodine.
The synthesis of 2-Iodo-6-(trifluoromethyl)pyrazine typically involves the iodination of 6-(trifluoromethyl)pyrazine. This reaction can be carried out using various iodinating agents under controlled conditions to ensure high yield and purity.
The synthesis process may utilize methods such as:
The conditions for these reactions often include:
The molecular structure of 2-Iodo-6-(trifluoromethyl)pyrazine features a pyrazine ring with a trifluoromethyl group (-CF3) at position 6 and an iodine atom (I) at position 2. The presence of these substituents significantly influences the compound's electronic properties.
2-Iodo-6-(trifluoromethyl)pyrazine can participate in various chemical reactions, including:
These reactions often require specific conditions, such as:
In nucleophilic substitution reactions, the mechanism typically involves:
The kinetics of these reactions can vary widely based on substituent effects on the pyrazine ring, particularly due to the electron-withdrawing nature of both the trifluoromethyl group and the iodine atom.
Relevant analytical techniques used for characterization include Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) .
2-Iodo-6-(trifluoromethyl)pyrazine has several applications:
Research indicates that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further pharmacological studies .
Pyrazine is a nitrogen-rich heterocyclic compound characterized by a six-membered ring with two para-positioned nitrogen atoms. This diazine structure imparts significant dipolar characteristics and electron-deficient properties, making pyrazine derivatives ideal for charge-transfer applications. The presence of nitrogen atoms creates a permanent dipole moment of approximately 0.5–0.7 D, substantially higher than non-heterocyclic aromatics like benzene. This electronic asymmetry enables diverse non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for supramolecular assembly and biological recognition. Pyrazine's aromatic sextet follows Hückel's rule but with reduced electron density at carbon positions due to the electronegative nitrogens (Pauling electronegativity: N=3.04 vs. C=2.55). This electron deficiency activates the ring toward nucleophilic substitution while deactivating it toward electrophilic attack. The resonance energy of pyrazine (∼30 kcal/mol) is lower than benzene (∼36 kcal/mol), contributing to its reactivity. Computational studies indicate that the C-I bond in halogenated pyrazines exhibits a significant sigma hole (positive electrostatic potential cap), enabling directional halogen bonding critical for crystal engineering and molecular recognition [2] [5].
Halogenation fundamentally alters pyrazine's reactivity and function. Iodine, with its large atomic radius (van der Waals radius: 1.98 Å) and high polarizability, creates a pronounced sigma hole (+35 to +55 kJ/mol electrostatic potential), enabling strong halogen bonds (XB) with electron donors like carbonyls or amines (XB energy: 5–15 kJ/mol). This contrasts chlorine's weaker XB potential (+15 to +30 kJ/mol) due to its smaller size and lower polarizability. Simultaneously, the trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects (Hammett constant σₚ=0.54), reducing pyrazine's π-electron density and enhancing oxidative stability. The -CF₃ group's lipophilic character (Hansch π-constant=0.88) improves membrane permeability, while its conformational stability (rotation barrier: ∼4 kcal/mol) maintains steric bulk without dynamic flexibility. Combined, iodo and trifluoromethyl groups create a push-pull electronic system: iodine acts as a weak electron donor through resonance (+R effect), while -CF₃ strongly withdraws electrons (-I effect). This duality enables unique reactivity patterns, such as facilitating oxidative addition in catalytic cross-coupling reactions while maintaining resistance to nucleophilic displacement at the C6 position [1] [4] [9].
Table 1: Electronic and Steric Effects of Substituents on Pyrazine
Substituent Type | Hammett Constant (σₚ) | van der Waals Radius (Å) | Key Electronic Effects |
---|---|---|---|
-H (reference) | 0.00 | 1.20 | None |
-I | 0.18 | 1.98 | Moderate +R, weak -I |
-CF₃ | 0.54 | 2.24* | Strong -I, no resonance |
-Cl | 0.23 | 1.75 | Weak +R, moderate -I |
*Trifluoromethyl group approximated as spherical volume |
2-Iodo-6-(trifluoromethyl)pyrazine (CAS# 141492-94-6) emerged as a specialized building block in the late 1990s, coinciding with advances in regioselective halogenation and trifluoromethylation methodologies. Its synthesis became practical through two innovations: (1) Directed ortho-metalation (DoM) strategies using pyrazine N-oxides, and (2) Transition-metal catalyzed halogen exchange reactions. The compound gained prominence due to the synergistic reactivity of its substituents: the iodine serves as a versatile handle for cross-coupling (e.g., Suzuki, Sonogashira), while the -CF₃ group provides metabolic stability in bioactive molecules. Research interest intensified around 2010 with studies demonstrating its utility in pharmaceutical and materials chemistry, particularly for halogen bonding-mediated crystal engineering and as a precursor for PET radioligands. Current investigations focus on its role in synthesizing mitochondrial uncouplers for metabolic disease therapy and as a template for liquid organic hydrogen carriers (LOHCs) in energy storage systems. The compound exemplifies "escape from flatland" principles in medicinal chemistry, where the three-dimensional bulk of -CF₃ combined with the heavy halogen disrupts planarity, reducing promiscuous binding while optimizing target engagement [3] [6] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8